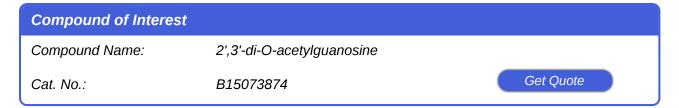


Application Note: Chemoenzymatic Synthesis of 2',3'-di-O-acetylguanosine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of **2',3'-di-O-acetylguanosine**, a selectively protected ribonucleoside valuable in the synthesis of modified oligonucleotides and nucleoside analogs. The synthesis is achieved through a robust two-step chemoenzymatic pathway. Initially, guanosine is peracetylated to yield 2',3',5'-tri-O-acetylguanosine. This is followed by a highly regioselective enzymatic deacetylation of the 5'-O-acetyl group, utilizing lipase B from Candida antarctica (Novozym-435), to afford the target compound with a free primary hydroxyl group. This method offers high yields and excellent selectivity, providing a reliable route for obtaining this key synthetic intermediate.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of **2',3'-di-O-acetylguanosine**.



Step	Reaction	Reagents	Product	Yield (%)
1	Peracetylation of Guanosine	Acetic anhydride, Pyridine, DMF	2',3',5'-tri-O- acetylguanosine	~87%[1]
2	Enzymatic 5'-O- Deacetylation	Candida antarctica lipase B (Novozym- 435), Organic Solvent	2',3'-di-O- acetylguanosine	High (specific yield can vary)

Experimental Protocols Step 1: Synthesis of 2',3',5'-tri-O-acetylguanosine

This protocol is adapted from an improved procedure for the peracetylation of guanosine.[1]

Materials:

- Guanosine
- Acetic Anhydride (Ac₂O)
- Pyridine
- N,N-Dimethylformamide (DMF)
- 2-Propanol
- Magnesium Sulfate (MgSO₄)
- Phosphorus Pentoxide (P2O5)
- Round-bottom flask
- Magnetic stirrer
- Ice bath



- Rotary evaporator
- Vacuum oven

Procedure:

- Dry guanosine in a vacuum oven over P₂O₅ at 80°C overnight.
- To a solution of dried guanosine (1 equivalent) in DMF, add pyridine (a suitable volume to ensure dissolution) and cool the mixture in an ice bath.
- Slowly add acetic anhydride (a molar excess, typically 3-5 equivalents) to the cooled solution with continuous stirring.
- Allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of cold water.
- Extract the product into a suitable organic solvent (e.g., ethyl acetate or chloroform).
- Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution until the aqueous layer is neutral.
- Dry the organic phase over anhydrous MgSO₄, filter, and add 2-propanol to the filtrate.
- Concentrate the solution under reduced pressure using a rotary evaporator to induce crystallization.
- Filter the crystalline product, wash with cold 2-propanol, and dry in a vacuum oven to obtain 2',3',5'-tri-O-acetylguanosine. The expected yield is approximately 87%.[1]

Step 2: Enzymatic 5'-O-Deacetylation to 2',3'-di-O-acetylguanosine

This protocol is based on the known regioselectivity of Candida antarctica lipase B for the deacylation of primary hydroxyl groups in nucleosides.



Materials:

- 2',3',5'-tri-O-acetylguanosine
- Immobilized Candida antarctica lipase B (Novozym-435)
- Anhydrous organic solvent (e.g., Tetrahydrofuran (THF) or tert-Butyl methyl ether (MTBE))
- An alcohol (e.g., n-Butanol or Ethanol) as a nucleophile for transesterification
- Molecular sieves (optional, for maintaining anhydrous conditions)
- Orbital shaker or magnetic stirrer
- Filtration apparatus
- Silica gel for column chromatography

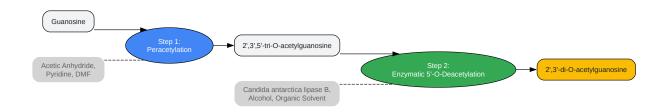
Procedure:

- Dissolve 2',3',5'-tri-O-acetylguanosine (1 equivalent) in an anhydrous organic solvent in a flask.
- Add immobilized Candida antarctica lipase B (a catalytic amount, typically 10-50% by weight of the substrate).
- Add a slight molar excess of an alcohol (e.g., n-butanol, 1.1-1.5 equivalents) to act as an acyl acceptor.
- Seal the flask and place it on an orbital shaker or use a magnetic stirrer to ensure gentle agitation.
- Incubate the reaction at a controlled temperature (typically 30-45°C).
- Monitor the progress of the deacetylation by TLC, observing the formation of a more polar spot corresponding to 2',3'-di-O-acetylguanosine.



- Upon completion, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to isolate the pure 2',3'-di-O-acetylguanosine.

Mandatory Visualization



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Caption: Chemoenzymatic synthesis of **2',3'-di-O-acetylguanosine**.

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References

- 1. cdnsciencepub.com [cdnsciencepub.com]
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